molecular formula C11H17Cl3N2 B1435505 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride CAS No. 1803612-28-3

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride

Cat. No.: B1435505
CAS No.: 1803612-28-3
M. Wt: 283.6 g/mol
InChI Key: NNGYTFHQODDYPS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzyl chloride with 1,4-diaminobutane under basic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced diazepane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced diazepane derivatives, and substituted diazepanes.

Scientific Research Applications

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex diazepane derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including anxiety and depression.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This modulation leads to anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)piperazine dihydrochloride: Both compounds contain a chlorophenyl group, but differ in their ring structures (diazepane vs. piperazine).

    5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine: This compound also contains a chlorophenyl group but has a different heterocyclic core (thiadiazole vs. diazepane).

The uniqueness of this compound lies in its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(2-Chlorophenyl)-1,4-diazepane dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The chlorophenyl substituent enhances its chemical reactivity and biological properties, making it a subject of significant research interest.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against a range of pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Antiviral Effects : Preliminary studies suggest potential antiviral activity, although specific viral targets and mechanisms remain under investigation.
  • Anxiolytic and Sedative Effects : The compound is believed to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which may lead to anxiolytic effects similar to those of traditional benzodiazepines. This modulation is crucial for its potential use in treating anxiety disorders.

The primary mechanism of action for this compound involves interaction with GABA receptors in the central nervous system (CNS). By enhancing GABAergic activity, the compound can produce sedative and anxiolytic effects. This action is critical for its therapeutic potential in managing anxiety and related disorders .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that the compound shows significant binding affinity to GABA receptors. In vitro assays revealed that it could effectively enhance GABA-induced currents in neuronal cultures, indicating its potential as a CNS depressant.
  • Animal Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests. These findings support its potential use as an anxiolytic agent .
  • Comparative Studies : Comparative studies with other diazepane derivatives indicate that this compound exhibits unique pharmacological profiles that may offer advantages over existing treatments for anxiety and depression .

Table: Summary of Biological Activities

Activity Description Research Findings
AntimicrobialInhibits growth of various pathogensEffective against multiple microbial strains
AntiviralPotential activity against specific virusesOngoing research needed
AnxiolyticModulates GABA receptorsReduces anxiety in animal models
SedativeInduces sedation through CNS interactionSimilar effects to traditional benzodiazepines

Properties

IUPAC Name

1-(2-chlorophenyl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14;;/h1-2,4-5,13H,3,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYTFHQODDYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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